molecular formula C9H15NO2 B15199445 (S)-Methyl quinuclidine-2-carboxylate CAS No. 885517-00-0

(S)-Methyl quinuclidine-2-carboxylate

Cat. No.: B15199445
CAS No.: 885517-00-0
M. Wt: 169.22 g/mol
InChI Key: FAQLMHAFLWKSHD-QMMMGPOBSA-N
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Description

(S)-Methyl quinuclidine-2-carboxylate is a chiral compound belonging to the quinuclidine family Quinuclidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl quinuclidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with quinuclidine, a bicyclic amine.

    Chiral Resolution: The racemic mixture of methyl quinuclidine-2-carboxylate is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) for the separation of enantiomers.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl quinuclidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinuclidinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinuclidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.

Major Products Formed

    Oxidation: Quinuclidinone derivatives.

    Reduction: Quinuclidine-2-carbinol.

    Substitution: Various N-substituted quinuclidine derivatives.

Scientific Research Applications

(S)-Methyl quinuclidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting the central nervous system.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

    Industrial Chemistry: Utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl quinuclidine-2-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Binding: It can act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound, used in the synthesis of various derivatives.

    Quinuclidinone: An oxidized form of quinuclidine with distinct biological activities.

    N-Substituted Quinuclidines: Compounds with different functional groups attached to the nitrogen atom.

Uniqueness

(S)-Methyl quinuclidine-2-carboxylate is unique due to its chiral nature and specific biological activities. Its (S)-enantiomer exhibits different pharmacological properties compared to the ®-enantiomer, making it valuable in the development of enantioselective drugs.

Properties

CAS No.

885517-00-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (2S)-1-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-6-7-2-4-10(8)5-3-7/h7-8H,2-6H2,1H3/t8-/m0/s1

InChI Key

FAQLMHAFLWKSHD-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2CCN1CC2

Canonical SMILES

COC(=O)C1CC2CCN1CC2

Origin of Product

United States

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